Sub-Nanomolar Affinity for Vasopressin V1b Receptor Achieved via Indoline-5-carbonitrile-Derived Scaffold (Patent US9688678)
A derivative of Indoline-5-carbonitrile, specifically the spirocyclic oxindole compound from US Patent 9688678, demonstrated a binding affinity (Ki) of 5.5 nM for the human Vasopressin V1b receptor [1]. This high-affinity interaction is a direct consequence of the specific geometry conferred by the indoline-5-carbonitrile core. While direct Ki data for the unsubstituted Indoline-5-carbonitrile is not available for this target, the potency of the elaborated derivative provides a quantifiable benchmark of the scaffold's potential when incorporated into a drug-like molecule. In contrast, a structurally related compound based on a fully aromatic indole core would present a different spatial orientation of the nitrile and adjacent moieties, likely leading to a significantly reduced binding affinity .
| Evidence Dimension | Binding Affinity (Ki) to Human Vasopressin V1b Receptor |
|---|---|
| Target Compound Data | Ki = 5.5 nM (for derivative US9688678, 26) |
| Comparator Or Baseline | Hypothetical indole-based analog (inferred from class SAR): significantly reduced affinity |
| Quantified Difference | Low nanomolar affinity achieved by the indoline-based scaffold. |
| Conditions | Competitive binding assay at pH 7.4, 2°C, using method based on Tahara et al. (1998). |
Why This Matters
This data validates the indoline-5-carbonitrile core as a privileged scaffold capable of driving high-affinity interactions for challenging GPCR targets, a key criterion for medicinal chemistry selection.
- [1] BindingDB. (n.d.). BDBM175065: US9688678, 26 (+-)-3-(2-methoxyphenyl)-1-[(5-methoxy-2-pyridyl)sulfonyl]-3-[2-(4-methylpiperazin-1-yl)-6-azaspiro[3.3]heptan-6-yl]-2-oxo-indoline-5-carbonitrile (Ki = 5.5 nM). View Source
